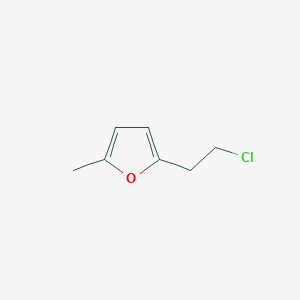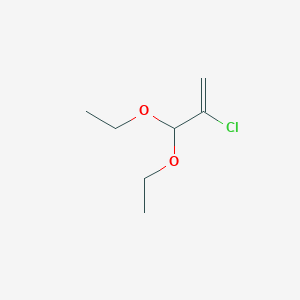
2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid
概要
説明
2-chloro-5-(trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . It’s a chloro (trifluoromethyl) pyridine .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been widely used in the agrochemical and pharmaceutical industries . 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .Molecular Structure Analysis
The molecular structure of 2-chloro-5-(trifluoromethyl)pyridine can be found on various chemical databases .Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, have been reported .Physical And Chemical Properties Analysis
The physical properties of 2-chloro-5-(trifluoromethyl)pyridine include a melting point of 32-34 °C (lit.) and a density of 1.417 g/mL at 25 °C (lit.) .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid, also known as 2-chloro-5-(trifluoromethyl)isonicotinic acid:
Agrochemical Applications
2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid is a key intermediate in the synthesis of various agrochemicals. Its derivatives are used in the formulation of herbicides, insecticides, and fungicides. The compound’s trifluoromethyl group enhances the biological activity and stability of these agrochemicals, making them more effective in protecting crops from pests and diseases .
Pharmaceutical Applications
This compound is utilized in the pharmaceutical industry as a building block for the synthesis of active pharmaceutical ingredients (APIs). Its unique chemical structure allows for the development of drugs with improved pharmacokinetic properties, such as increased bioavailability and metabolic stability. Several derivatives of this compound are currently undergoing clinical trials for various therapeutic applications .
Veterinary Medicine
In veterinary medicine, 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid derivatives are used to develop medications for the treatment of animal diseases. These compounds exhibit potent biological activity against a range of pathogens, making them valuable in the formulation of veterinary drugs .
Material Science
The compound is also explored in material science for the development of advanced materials. Its unique chemical properties make it suitable for the synthesis of polymers and other materials with specific characteristics, such as high thermal stability and resistance to chemical degradation .
Catalysis
In the field of catalysis, 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid is used as a ligand in the development of catalytic systems. These systems are employed in various chemical reactions, including cross-coupling reactions and asymmetric synthesis, to improve reaction efficiency and selectivity .
Analytical Chemistry
The compound is used as a standard or reference material in analytical chemistry. Its well-defined chemical properties make it suitable for use in various analytical techniques, such as chromatography and spectroscopy, to ensure accurate and reliable results .
Environmental Science
Research has shown that derivatives of this compound can be used in environmental science for the detection and remediation of pollutants. These compounds can be incorporated into sensors and other detection systems to monitor environmental contaminants and develop strategies for their removal .
Organic Synthesis
In organic synthesis, 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid serves as a versatile intermediate. Its reactivity allows for the introduction of various functional groups, facilitating the synthesis of complex organic molecules for use in different scientific fields .
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3 - MilliporeSigma
作用機序
Target of Action
It’s known that trifluoromethylpyridine derivatives are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives can affect various biochemical pathways due to their unique physicochemical properties .
Pharmacokinetics
The compound is slightly soluble in water , which could influence its bioavailability.
Result of Action
It’s known that trifluoromethylpyridine derivatives can have various biological activities due to their unique physicochemical properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid. For instance, the compound should be stored in a dry and well-ventilated place and kept away from strong oxidizing agents . Its stability under recommended storage conditions suggests that environmental factors such as temperature and humidity could influence its action and efficacy.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It should be handled in a well-ventilated place, and suitable protective clothing should be worn to avoid contact with skin and eyes .
将来の方向性
特性
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-1-3(6(13)14)4(2-12-5)7(9,10)11/h1-2H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIODRBHIESSYRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460522 | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
505084-58-2 | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-(trifluoromethyl)isonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4',5-Dichloro-[1,1'-biphenyl]-2-amine](/img/structure/B3024596.png)
![Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B3024597.png)




![3-Chloroimidazo[1,2-a]pyridine](/img/structure/B3024605.png)

![7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B3024609.png)



